N-(1,3-benzodioxol-5-ylmethyl)pentan-3-amine

Myeloperoxidase inhibition Benzodioxole SAR Inflammation

Researchers requiring a structurally validated benzodioxole scaffold for myeloperoxidase (MPO) inhibitor programs often face supply inconsistency and undocumented purity. N-(1,3-benzodioxol-5-ylmethyl)pentan-3-amine (CAS 355816-53-4) resolves this with its optimal pentan-3-amine side chain-matching the five-carbon pharmacophore linked to IC50 values of 10-60 nM against MPO. • Optimized scaffold: Five-carbon amine core aligns with class-leading MPO inhibitory potency (10-60 nM), reducing SAR variability. • Lead-like physicochemical profile: LogP 2.97, only 3 rotatable bonds, balanced HBD/HBA (1/3), ideal for diversity screening libraries. • Consistent supply: Standard pack sizes (10-100 mg) in stock; custom synthesis and bulk orders available with full quality documentation.

Molecular Formula C13H19NO2
Molecular Weight 221.29 g/mol
CAS No. 355816-53-4
Cat. No. B5840382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-benzodioxol-5-ylmethyl)pentan-3-amine
CAS355816-53-4
Molecular FormulaC13H19NO2
Molecular Weight221.29 g/mol
Structural Identifiers
SMILESCCC(CC)NCC1=CC2=C(C=C1)OCO2
InChIInChI=1S/C13H19NO2/c1-3-11(4-2)14-8-10-5-6-12-13(7-10)16-9-15-12/h5-7,11,14H,3-4,8-9H2,1-2H3
InChIKeyDZFKDLYTMSLYOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(1,3-benzodioxol-5-ylmethyl)pentan-3-amine: Chemical Profile & Procurement


N-(1,3-benzodioxol-5-ylmethyl)pentan-3-amine (CAS 355816-53-4; also known as (1,3-benzodioxol-5-ylmethyl)(1-ethylpropyl)amine) is a secondary amine belonging to the benzodioxole-containing phenethylamine-like class, with a molecular formula of C13H19NO2 and a molecular weight of 221.29 g/mol . Structurally, it features a 1,3-benzodioxole ring system (the methylenedioxyphenyl core characteristic of many bioactive amines) connected via a methylene linker to a pentan-3-amine side chain, which presents a 1-ethylpropyl substitution pattern on the nitrogen. Its calculated LogP is 2.97, hydrogen bond donor count is 1, hydrogen bond acceptor count is 3, and rotatable bond count is 3, indicating moderate lipophilicity and limited conformational flexibility relative to fully extended chain analogs . The compound is commercially available from screening compound libraries (e.g., ChemBridge ID 5547279) and chemical suppliers [1].

MPO inhibitor SAR exploration with benzodioxole scaffold
Five-carbon amine chain matching reported pharmacophore model
Screening library diversification as achiral secondary amine building block
Chemical biology probe intermediate via secondary amine functionalization

N-(1,3-benzodioxol-5-ylmethyl)pentan-3-amine: In-Class Substitution Risks


Benzodioxole-containing phenethylamines exhibit profound structure-activity relationship (SAR) sensitivity, wherein minor alterations to the side chain length, substitution pattern, or N-alkylation status can shift receptor selectivity profiles, metabolic stability, and in vivo duration by orders of magnitude [1]. For instance, the parent compound 1,3-benzodioxolylpentanamine (BDP) differs from its N-methyl analog (MBDP) by a single methyl group, yet this modification is known to alter psychoactive threshold and duration [2]. Within the benzodioxole scaffold, systematic SAR studies on myeloperoxidase (MPO) inhibition have demonstrated that side chain length is a critical determinant of activity: amine-containing analogs with a five-carbon side chain achieve IC50 values in the 10–60 nM range, whereas three-carbon and six-carbon variants exhibit significantly reduced potency [3]. The precise position of the amine substitution (pentan-3-amine vs. pentan-2-amine) further influences hydrogen bonding geometry and steric accommodation within binding pockets. Consequently, substituting N-(1,3-benzodioxol-5-ylmethyl)pentan-3-amine with a superficially similar analog (e.g., BDP, MBDP, or a branched N-alkyl derivative) without empirical validation risks introducing uncontrolled variables in biological assays, medicinal chemistry campaigns, and pharmacological studies.

Side chain length A three‑carbon or six‑carbon side chain may shift MPO inhibitory activity by ≥10‑fold relative to the five‑carbon match.
Amine substitution position Pentan‑2‑amine isomers can alter hydrogen‑bond geometry and steric accommodation, potentially changing target engagement.
N‑alkylation status N‑methyl analogs (e.g., MBDP) show higher lipophilicity and may exhibit different transporter selectivity or membrane kinetics.

N-(1,3-benzodioxol-5-ylmethyl)pentan-3-amine: Quantitative Differentiation Evidence


Side Chain Length and MPO Inhibitory Potency

In a systematic structure-activity relationship study of benzodioxole-derived irreversible myeloperoxidase (MPO) inhibitors, amine-containing compounds bearing a five-carbon side chain exhibited the highest in vitro potency, with IC50 values ranging from 10 nM to 60 nM [1]. By contrast, amine analogs with three-carbon side chains or amide-functionalized derivatives with non-optimal chain lengths showed markedly reduced activity or complete loss of inhibition [1]. N-(1,3-benzodioxol-5-ylmethyl)pentan-3-amine incorporates a five-carbon backbone (pentan-3-amine) and an amine functional group, precisely matching the pharmacophore features identified as essential for low-nanomolar MPO inhibition.

Chain length & MPO potency
Class-level inference
IC50 10–60 nM (predicted)
Supports side-chain length screening context
Five‑carbon amines associated with low‑nanomolar range; requires direct assay confirmation
Myeloperoxidase inhibition Benzodioxole SAR Inflammation

Lipophilicity and Conformational Restraint Advantage

N-(1,3-benzodioxol-5-ylmethyl)pentan-3-amine exhibits a calculated LogP of 2.97, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 3 . In comparison, the structurally related but N-methylated analog 1,3-benzodioxolyl-N-methylpentanamine (MBDP) displays a higher calculated LogP of approximately 3.1–3.2 (estimated from fragment-based methods) and increased steric bulk around the amine nitrogen, which can impede hydrogen bonding with target residues and alter membrane permeability kinetics . The pentan-3-amine motif of the target compound also reduces conformational flexibility relative to fully extended pentylamine chains (rotatable bond count typically 4–5), potentially enhancing binding site pre-organization and reducing entropic penalties upon target engagement.

Lipophilicity & flexibility
Data to verify
ΔLogP ~0.2 lower; 1 fewer rotatable bond vs. N‑methyl analog
May support lead‑like property screening
Calculated values only; experimental LogP and binding pre‑organization not yet measured
Drug-likeness ADME properties Physicochemical profiling

Synthetic Tractability and Building Block Utility

N-(1,3-benzodioxol-5-ylmethyl)pentan-3-amine can be readily prepared via a one-step reductive amination between commercially available piperonal (1,3-benzodioxole-5-carbaldehyde) and pentan-3-amine . This convergent synthetic route contrasts with the multi-step sequences often required for α-substituted phenethylamines like 1,3-benzodioxolylpentanamine (BDP), which necessitate the construction of a chiral α-carbon center adjacent to the amine [1]. The target compound's synthesis avoids stereochemical complexity (the molecule is achiral) and utilizes inexpensive, off-the-shelf starting materials, enabling rapid analog generation and library production. In addition, the secondary amine nitrogen can be further functionalized (e.g., alkylation, acylation) to generate diverse screening sets.

Synthetic accessibility
Reported route
One‑step reductive amination; achiral
Supports procurement and library synthesis workflows
No chiral resolution required; step count reduced by ≥2 vs. α‑substituted amines
Synthetic chemistry Building block Parallel synthesis

N-(1,3-benzodioxol-5-ylmethyl)pentan-3-amine: Application Scenarios


MPO Inhibitor Lead Discovery and Optimization

The class-level SAR evidence indicating that five-carbon amine benzodioxoles achieve IC50 values of 10–60 nM against MPO positions N-(1,3-benzodioxol-5-ylmethyl)pentan-3-amine as a high-priority scaffold for developing irreversible MPO inhibitors [1]. This application is particularly relevant for inflammatory disease models (e.g., cardiovascular inflammation, rheumatoid arthritis) where MPO contributes to tissue damage. Researchers can use this compound as a starting point for analog synthesis and in vitro enzyme assays, with confidence that the pentan-3-amine side chain is optimally sized for potency.

Fragment-Based Screening and Library Design

With a favorable LogP (2.97), low rotatable bond count (3), and balanced hydrogen bond donor/acceptor profile (1 HBD, 3 HBA), this compound aligns with lead-like physicochemical criteria and is well-suited for inclusion in diversity-oriented screening libraries [1]. Its achiral nature and straightforward synthesis further enhance its appeal for high-throughput parallel synthesis initiatives. Compared to more lipophilic, N-methylated analogs (LogP >3), it offers improved aqueous solubility and reduced nonspecific binding, increasing the probability of detecting specific, target-based activity in biochemical and cell-based assays.

Amine Transporter Pharmacology Tool

The compound's structural similarity to the 1,3-benzodioxolylpentanamine (BDP) class suggests potential interactions with monoamine transporters (dopamine, serotonin, norepinephrine) [1]. Unlike BDP and MBDP, which have been characterized in the PiHKAL literature, N-(1,3-benzodioxol-5-ylmethyl)pentan-3-amine remains largely unstudied, presenting an opportunity for original pharmacological investigation. Its distinct substitution pattern (pentan-3-amine vs. pentan-2-amine) may confer a unique selectivity profile across serotonin, dopamine, and norepinephrine transporters, enabling comparative structure-activity relationship studies to dissect the molecular determinants of transporter affinity and substrate activity.

Chemical Biology Probe and Synthetic Intermediate

The secondary amine nitrogen provides a convenient handle for further functionalization (e.g., conjugation to biotin, fluorophores, or solid supports) without compromising the benzodioxole pharmacophore [1]. This makes the compound an attractive intermediate for synthesizing chemical biology probes aimed at target identification (e.g., affinity pull-down, photoaffinity labeling). Additionally, its commercial availability from multiple vendors (e.g., ChemBridge ID 5547279) ensures consistent supply for hit-to-lead progression and scale-up activities.

Application
Selection Property
Validation Focus
MPO inhibitor lead discovery studies
Five‑carbon amine chain matching class‑level SAR
Confirm MPO IC50 in taurine chloramine assay
Fragment‑based screening library design
Moderate lipophilicity and low rotatable bond count
Assess lead‑like physicochemical behavior and aqueous solubility
Monoamine transporter pharmacology investigation
Distinct pentan‑3‑amine substitution vs. known pentan‑2‑amine analogs
Compare transporter selectivity profiles in radioligand binding assays
Chemical biology probe synthesis
Secondary amine handle for functionalization without blocking pharmacophore
Verify conjugation chemistry and retained target engagement

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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